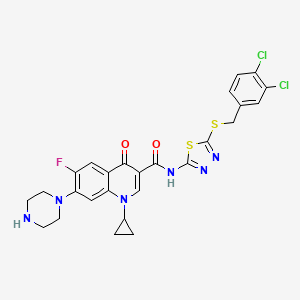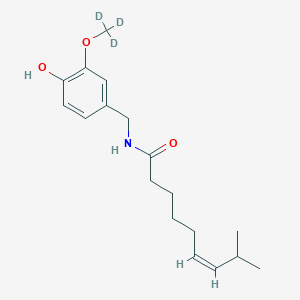
(Z)-Capsaicin-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-Capsaicin-d3 is a deuterated form of capsaicin, the active component in chili peppers that gives them their characteristic heat. The “Z” notation indicates the specific geometric isomer of the compound, where the highest priority substituents on each carbon of the double bond are on the same side. Deuterium, a stable isotope of hydrogen, replaces three hydrogen atoms in this compound, making it useful in various scientific studies due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-Capsaicin-d3 typically involves the incorporation of deuterium into the capsaicin molecule. One common method is the catalytic hydrogenation of capsaicin in the presence of deuterium gas. This process requires a catalyst such as palladium on carbon and is conducted under controlled temperature and pressure conditions to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and advanced catalytic systems to achieve efficient and high-yield deuteration. The purity and isotopic enrichment of the final product are critical factors, often achieved through multiple purification steps, including chromatography and recrystallization.
化学反応の分析
Types of Reactions
(Z)-Capsaicin-d3 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidized derivatives.
Reduction: The compound can be reduced to form dihydrocapsaicin-d3.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring or the amide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms like dihydrocapsaicin-d3, and substituted analogs with different functional groups attached to the aromatic ring or amide group.
科学的研究の応用
Chemistry
In chemistry, (Z)-Capsaicin-d3 is used as a tracer in reaction mechanism studies due to the presence of deuterium, which allows for the tracking of molecular transformations using spectroscopic techniques.
Biology
In biological research, it serves as a tool to study the metabolism and bioavailability of capsaicin. The deuterium atoms provide a distinct signature that can be detected using mass spectrometry, aiding in the understanding of metabolic pathways.
Medicine
In medicine, this compound is used in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of capsaicin. This information is crucial for developing capsaicin-based therapeutics.
Industry
Industrially, this compound is used in the development of new formulations and delivery systems for capsaicin, enhancing its stability and efficacy in various applications, including pain relief and weight management products.
作用機序
(Z)-Capsaicin-d3 exerts its effects by binding to the transient receptor potential vanilloid 1 (TRPV1) receptor, a ligand-gated ion channel found in sensory neurons. This binding leads to the activation of the receptor, causing an influx of calcium ions and subsequent neuronal depolarization. The activation of TRPV1 results in the sensation of heat and pain, which is the characteristic effect of capsaicin.
類似化合物との比較
Similar Compounds
Capsaicin: The non-deuterated form, widely studied for its effects and applications.
Dihydrocapsaicin: A reduced form of capsaicin with similar but slightly different properties.
Nonivamide: A synthetic analog of capsaicin with similar biological activity.
Uniqueness
(Z)-Capsaicin-d3 is unique due to the presence of deuterium atoms, which provide distinct advantages in scientific research. The deuterium labeling allows for precise tracking and analysis in metabolic and pharmacokinetic studies, making it a valuable tool in various fields.
特性
分子式 |
C18H27NO3 |
|---|---|
分子量 |
308.4 g/mol |
IUPAC名 |
(Z)-N-[[4-hydroxy-3-(trideuteriomethoxy)phenyl]methyl]-8-methylnon-6-enamide |
InChI |
InChI=1S/C18H27NO3/c1-14(2)8-6-4-5-7-9-18(21)19-13-15-10-11-16(20)17(12-15)22-3/h6,8,10-12,14,20H,4-5,7,9,13H2,1-3H3,(H,19,21)/b8-6-/i3D3 |
InChIキー |
YKPUWZUDDOIDPM-XCBYIJBPSA-N |
異性体SMILES |
[2H]C([2H])([2H])OC1=C(C=CC(=C1)CNC(=O)CCCC/C=C\C(C)C)O |
正規SMILES |
CC(C)C=CCCCCC(=O)NCC1=CC(=C(C=C1)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


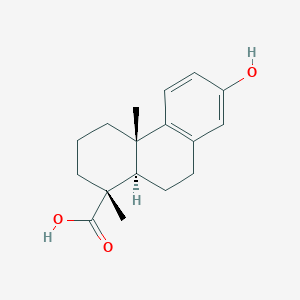
![1-[(2-Bromoethoxy)phenylmethyl]-2-methylbenzene-d4](/img/structure/B12417033.png)
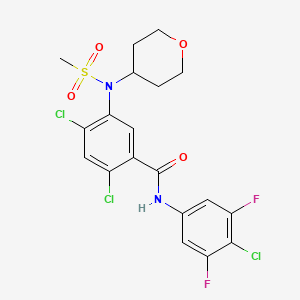
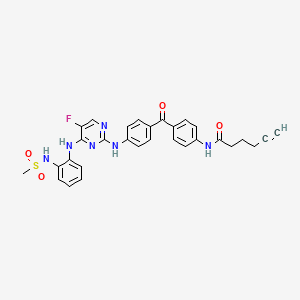
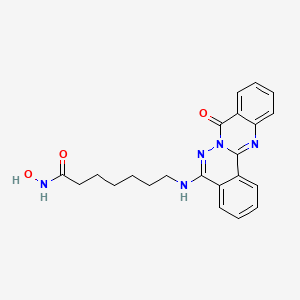

![4-chloro-4-fluoro-N-[(1S)-3-[3-[3-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-5-methyl-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]cyclohexane-1-carboxamide](/img/structure/B12417051.png)

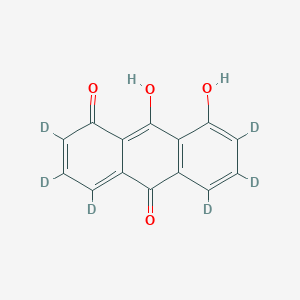
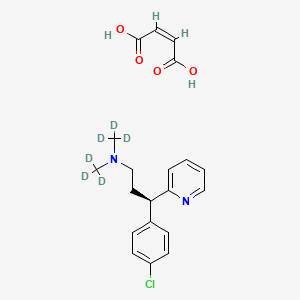
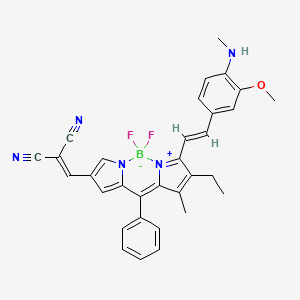
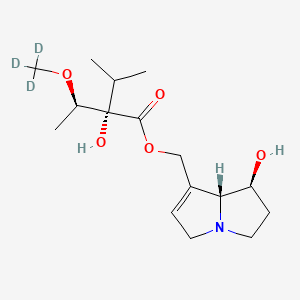
![(6R,11R,13R,14S,15S,16R,19E,23S)-23-acetyl-27-hydroxy-9,15-dimethylspiro[4,12,17,24-tetraoxapentacyclo[21.3.1.113,16.06,11.06,15]octacosa-1,9,19-triene-14,2'-oxirane]-3,18-dione](/img/structure/B12417083.png)
